molecular formula C8H16N2O B15329019 1-(Piperidin-3-yl)azetidin-3-ol

1-(Piperidin-3-yl)azetidin-3-ol

Cat. No.: B15329019
M. Wt: 156.23 g/mol
InChI Key: FWZOKHCBUJVIOT-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)azetidin-3-ol is an organic compound that features both a piperidine and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)azetidin-3-ol typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an azetidine precursor under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Chlorides or bromides.

Scientific Research Applications

1-(Piperidin-3-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-3-yl)azetidin-3-ol is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-piperidin-3-ylazetidin-3-ol

InChI

InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h7-9,11H,1-6H2

InChI Key

FWZOKHCBUJVIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC(C2)O

Origin of Product

United States

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